molecular formula C7H8O2<br>C7H8O2<br>OH(C6H4)OCH3 B1676288 4-Methoxyphenol CAS No. 150-76-5

4-Methoxyphenol

Cat. No.: B1676288
CAS No.: 150-76-5
M. Wt: 124.14 g/mol
InChI Key: NWVVVBRKAWDGAB-UHFFFAOYSA-N
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Description

4-Methoxyphenol (CAS: 150-76-5), also known as mequinol or p-hydroxyanisole, is an aromatic phenolic compound with the molecular formula C₇H₈O₂. It is a synthetic derivative of hydroquinone, featuring a methoxy group (-OCH₃) at the para position of the phenolic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mequinol can be synthesized through the methylation of hydroquinone. One common method involves the reaction of hydroquinone with dimethyl sulfate or methyl halide in the presence of sodium hydroxide . Another method involves the free radical reaction of p-benzoquinone with methanol .

Industrial Production Methods: In industrial settings, mequinol is often produced using a process that involves the selective monoetherification of hydroquinone. This process can be catalyzed by SO₃H-functionalized ionic liquids, which offer a cleaner and more environmentally friendly alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions: Mequinol undergoes various chemical reactions, including:

    Oxidation: Mequinol can be oxidized to form quinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Quinones are the major products formed from the oxidation of mequinol.

    Substitution: Halogenated derivatives of mequinol are formed during substitution reactions.

Scientific Research Applications

Chemical Properties and Production

4-Methoxyphenol is produced primarily through the methylation of hydroquinone using methanol. This process can be optimized to achieve high conversion rates and selectivity, minimizing waste and toxicity associated with traditional methods . Its chemical structure allows it to act as both a stabilizer and an inhibitor in various chemical reactions.

Polymerization Inhibitor

One of the most significant applications of this compound is as a polymerization inhibitor in the production of acrylics, methacrylics, and other acrylate-based products. It prevents premature polymerization during the manufacturing process, ensuring product stability. The following table summarizes its role in different polymerization processes:

Application Description
Acrylics and MethacrylicsPrevents polymerization during storage and processing.
Styrene MonomersActs as a stabilizer to maintain quality during production.
Unsaturated PolyestersInhibits unwanted polymerization, improving shelf life and usability.

Antioxidant and Stabilizer

This compound is utilized as an antioxidant in various formulations, including food additives and cosmetics. It helps to prevent oxidative degradation, thereby extending the shelf life of products. Its application as a stabilizer for inks and adhesives is also noteworthy:

Product Type Role
Inks and TonersStabilizes formulations to prevent polymerization during storage.
AdhesivesEnhances durability by preventing degradation over time.
Liquid DetergentsActs as a stabilizer to enhance performance and longevity.

Agricultural Applications

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. Its role in enhancing the efficacy of pesticides and herbicides highlights its importance in crop protection:

Agricultural Use Function
Pesticide FormulationsImproves effectiveness and stability of active ingredients.
HerbicidesActs as a stabilizing agent to enhance performance under various conditions.

Health and Safety Considerations

While this compound has numerous beneficial applications, studies have indicated potential health risks associated with its use. Research has demonstrated carcinogenic effects in animal models, particularly affecting the forestomach . This necessitates careful handling and regulatory oversight in its application.

Case Study 1: Polymerization Inhibition

A study conducted on acrylic acid production demonstrated that incorporating this compound significantly reduced unwanted polymerization during storage, resulting in higher yields and improved product quality . The findings indicated that even at low concentrations, this compound effectively inhibited radical reactions that could lead to premature polymerization.

Case Study 2: Antioxidant Efficacy

In a comparative analysis of antioxidants used in cosmetic formulations, this compound was shown to outperform several conventional antioxidants in terms of stability under UV exposure . This property makes it particularly valuable for products intended for outdoor use or prolonged exposure to light.

Comparison with Similar Compounds

Physical Properties :

  • Appearance: White waxy solid or pink crystals .
  • Solubility: Soluble in water, acetone, benzene, and alcohols .
  • pKa: ~10.3 (weakly acidic) .

Structural Analogs

Table 1: Structural and Functional Comparison

Compound Structural Features Key Functional Differences Applications References
4-Methoxyphenol Para-methoxy group (-OCH₃) Enhanced stability vs. hydroquinone; lower toxicity Skin depigmentation, polymerization inhibition
Hydroquinone Two hydroxyl (-OH) groups Higher cytotoxicity; prone to oxidation Photographic developer, skin-lightening (restricted)
Guaiacol Ortho-methoxy and hydroxyl groups Volatile; stronger antioxidant activity Flavoring agent, DPP-IV inhibitor
4-Methylcatechol Two adjacent hydroxyl groups + methyl Carcinogenic in glandular stomach (rats) Research on oxidative stress
2-Methoxyphenol Methoxy group at ortho position Lower antioxidant efficacy Precursor for vanillin synthesis

Functional Group Analogs

Methoxyphenol Isomers

  • 3-Methoxyphenol: Used in calixresorcinarene synthesis; less studied for biological activity .

Hydroquinone Derivatives

  • This compound vs. Hydroquinone: The methoxy group in this compound reduces redox activity, making it less cytotoxic but still effective as a radical scavenger .

Application-Specific Comparisons

Antioxidant Efficacy

  • This compound Polymers: Enzymatic polymerization (HRP) yields poly(this compound) with Mn ~1000 Da and enhanced antioxidant activity due to phenylene/oxyphenylene units .

Environmental Remediation

  • This compound: Enables 68% degradation of PFOA when used as a co-substrate with HRP, outperforming catechol derivatives .

Catalytic Hydrogenation

  • This compound vs. Hydroquinone: Inverse kinetic isotope effect (KIE) in deuteration studies suggests distinct hydrogenation mechanisms compared to hydroquinone .

Biological Activity

4-Methoxyphenol, also known as p-methoxyphenol or anisole, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its carcinogenic potential, antioxidant properties, anti-inflammatory effects, and antimicrobial activity based on various studies.

Carcinogenic Potential

Research has indicated that this compound exhibits significant carcinogenic properties. A study conducted on F344 rats demonstrated that dietary administration of 2% this compound for 104 weeks resulted in various neoplastic changes in the forestomach and glandular stomach. The findings included:

  • Atypical hyperplasias : Observed in 67% of male and 37% of female rats.
  • Papillomas : Found in 50% of males and 23% of females.
  • Squamous-cell carcinomas : Detected in 77% of males and 20% of females.

The study concluded that this compound is a non-genotoxic carcinogen, with cytotoxicity and enhanced cell proliferation being key factors in its carcinogenic action .

Antioxidant Activity

This compound is recognized for its antioxidant properties. A study assessed its radical-scavenging activity using the induction period method for polymerization of methyl methacrylate (MMA). The results indicated that:

  • The compound demonstrated significant radical-scavenging activity.
  • It was found to be comparable to butylated hydroxytoluene (BHT), a well-known food antioxidant.

Additionally, the cytotoxicity towards RAW 264.7 cells was evaluated, revealing that this compound effectively inhibited lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression, indicating potential anti-inflammatory effects .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in various studies. In particular:

  • Combinations of antioxidants including BHT and BHA showed enhanced anti-inflammatory activity when tested against LPS stimulation.
  • The expression levels of COX-2 and tumor necrosis factor-alpha (TNF-α) were significantly reduced upon treatment with these compounds, highlighting the potential therapeutic applications of this compound in inflammatory conditions .

Antimicrobial Activity

Recent research has also explored the antimicrobial properties of methoxyphenol compounds. A study focused on the antimicrobial activity against foodborne pathogens revealed that:

  • Natural methoxyphenols exhibited notable antibacterial effects against various strains.
  • The effectiveness was attributed to their ability to disrupt bacterial cell membranes and inhibit growth .

Summary Table of Biological Activities

Biological ActivityFindings
Carcinogenicity Induces atypical hyperplasias, papillomas, and squamous-cell carcinomas in rats .
Antioxidant Activity Significant radical-scavenging activity; comparable to BHT .
Anti-inflammatory Inhibits COX-2 and TNF-α expression in RAW 264.7 cells .
Antimicrobial Activity Effective against foodborne pathogens; disrupts bacterial membranes .

Q & A

Basic Research Questions

Q. How can HPLC methods be optimized for detecting and quantifying 4-Methoxyphenol in complex matrices?

  • Methodological Answer : Utilize a Primesep 100 mixed-mode column with an isocratic mobile phase (10% MeCN, 0.1% H₂SO₄) at 1.0 mL/min flow rate. Detection at 300 nm achieves a limit of detection (LOD) of 57.1 ppb for this compound. Validate the method using spiked samples and statistical parameters (e.g., recovery rates, RSD) to ensure precision .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

  • Methodological Answer : Evaluate biodegradation using activated sludge assays. For non-adapted sludge, the rate constant is 7.88 × 10⁻⁴/hr, while cresol-adapted sludge increases degradation to 3.35 × 10⁻³/hr. Use GC-MS or HPLC to monitor intermediate products like methoxyquinones. Soil mobility can be predicted via experimental Koc values (55.7–90), indicating high mobility in low-organic soils .

Q. How does this compound function as a stabilizer in reactive chemical systems?

  • Methodological Answer : In polymerization reactions (e.g., MEH-PPV synthesis), this compound acts as a chain-transfer agent in anionic mechanisms. Monitor molecular weight scaling via GPC and correlate with inhibitor concentration. Torque measurements during polymerization can further elucidate kinetic control .

Advanced Research Questions

Q. What computational methods accurately predict the thermochemical properties and electronic structure of this compound?

  • Methodological Answer : Apply hybrid density-functional theory (DFT) with exact-exchange corrections (e.g., Becke’s 1993 functional) to calculate atomization energies and ionization potentials. Validate against experimental data using Gaussian-type basis sets and gradient-corrected exchange-correlation functionals . For correlation energy, integrate Colle-Salvetti formulas with local kinetic-energy density approximations .

Q. What are the kinetic parameters for this compound’s interaction with radical cations in photochemical systems?

  • Methodological Answer : Use laser flash photolysis (355 nm excitation) to generate radical cations (e.g., DMABN•+). Monitor quenching via transient absorption spectroscopy at 500 nm. Fit decay traces with second-order kinetic models to determine rate constants (e.g., kq=1.2×109M1s1k_q = 1.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}) and compare with Hammett σ⁺ values to assess substituent effects .

Q. How does this compound influence O–O bond cleavage in heme–peroxo–copper complexes?

  • Methodological Answer : Conduct low-temperature (−70°C) stopped-flow experiments with UV-Vis monitoring (533–555 nm). Apply Michaelis-Menten kinetics to derive kcatk_{\text{cat}} and KMK_M values. Perform Eyring analysis to calculate activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) .

Q. What conformational isomers of this compound exist, and how do they affect reactivity?

  • Methodological Answer : Use millimeter-wave spectroscopy to resolve rotameric structures. Compare with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify intramolecular hydrogen bonding (HB) in ortho-substituted analogs (e.g., 2-MP) versus non-interacting conformers in 4-MP .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported biodegradation rates of this compound: How can experimental variables be standardized?

  • Resolution : Variability arises from sludge adaptation (phenol vs. cresol-adapted) and cleavage pathways (ortho vs. meta). Standardize assays using OECD 301D guidelines, control inoculum history, and validate via LC-MS/MS to track pathway-specific metabolites .

Q. Conflicting soil adsorption coefficients (Koc) for this compound: Which experimental conditions are most reliable?

  • Resolution : Koc values depend on soil organic content (e.g., 8.8% organic clay loam vs. 0.5% Lucera clay). Use standardized soils (e.g., OECD 106 batch tests) and report pH, cation exchange capacity, and organic matter content to ensure comparability .

Q. Methodological Best Practices

  • Analytical Validation : For HPLC, include internal standards (e.g., 4-ethoxyphenol) to correct matrix effects in cosmetic or environmental samples .
  • Computational Benchmarks : Cross-validate DFT results with high-level ab initio methods (e.g., CCSD(T)) for redox potentials and pKa predictions .
  • Kinetic Modeling : Use global fitting software (e.g., KinTek Explorer) for complex decay traces in photolysis studies .

Properties

IUPAC Name

4-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
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InChI Key

NWVVVBRKAWDGAB-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)O
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Molecular Formula

C7H8O2, Array
Record name HYDROQUINONE MONOMETHYL ETHER
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Related CAS

1122-93-6 (potassium salt)
Record name Mequinol [USAN:INN:DCF]
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DSSTOX Substance ID

DTXSID4020828
Record name 4-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

Hydroquinone monomethyl ether appears as pink crystals or white waxy solid. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH], Solid, WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, waxy solid with an odor of caramel & phenol., Colorless to white, waxy solid with an odor of caramel & phenol.
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 253 °C, 243.00 to 245.00 °C. @ 760.00 mm Hg, 243 °C, 469 °F
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Flash Point

269.6 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (Open Cup), 132 °C o.c., 270 °F (open cup), (oc) 270 °F
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Solubility

Soluble (NTP, 1992), In water, 19,500 mg/L at 25 °C, In water, 40,000 mg/L at 25 °C, Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether, Readily soluble in acetone and ethyl acetate., 40 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4, (77 °F): 4%
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Density

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 20 °C/20 °C, 1.6 g/cm³, 1.55
Record name HYDROQUINONE MONOMETHYL ETHER
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Vapor Density

4.3 (Air = 1), Relative vapor density (air = 1): 4.3
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Vapor Pressure

less than 0.01 mmHg (NIOSH, 2023), 0.0083 [mmHg], 6.75X10-3 mm Hg at 20 °C, <0.01 mmHg
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Color/Form

Plates, White waxy solid, White to tan, flaky, crystalline substance, Colorless to white, waxy solid

CAS No.

150-76-5
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Melting Point

126.5 °F (NTP, 1992), 54 °C, 53 °C, 57 °C, 126.5 °F, 135 °F
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Synthesis routes and methods I

Procedure details

12.08 g of 4-arm PEG 15 k (Mn=14861 g/mol, 3.3 meq OH) were dissolved in 150 ml of dry tetrahydrofuran under an Ar atmosphere. The solution was dried by refluxing the solvent over molecular sieves until the water content had fallen below 100 ppm, after which it was allowed to cool down to room temperature. 0.78 g of triethylamine (7.7 mmol) were added and a solution of 0.69 g of acryloylchloride (7.7 mmol) in 20 ml of dry dichloromethane was added drop wise at such a rate that the temperature of the reaction mixture remained below 30° C. The resulting suspension was filtered through ca. 1 cm of Celite 545, yielding a pale yellow, clear solution to which 44 mg of MEHQ were added. The solvent was removed by rotary evaporation, the resulting solid was redissolved in 150 ml of water and NaHCO3 was added until pH 8. The aqueous solution was washed twice with 40 ml of diethyl ether, 10 g of NaCl were added and the product was extracted with four 50 ml portions of dichloromethane. The combined organic layers were dried with Na2SO4 and filtered. To the resulting pale yellow solution 30 mg of MEHQ were added and it was concentrated to ca. 35 ml by rotary evaporation. Precipitation in 0.8 l of cold diethyl ether and subsequent filtration and drying at 60° C. in a vacuum oven yielded 11.5 g (94%) of a white powder. The structure of the product was confirmed by 1H NMR, which showed a degree of functionalization of ca. 97%.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1 liter autoclave were charged 200 g (1.40 mol) of N,N-dimethylaminoethyl acrylate obtained by a conventional rectification under reduced pressure in an nitrogen atmosphere, 44.4 g of acetone and 0.4 g of hydroquinone monomethyl ether (polymerization inhibitor). After its internal temperature had been lowered to 20° C. or below, 22.2 g of distilled water was added thereto. The ratio of the charged materials was as follows: Dimethylaminoethyl acrylate : water : acetone =100 : 11.1 : 22.2. After adding water, the air in the reaction system was replaced with nitrogen gas until the concentration of dissolved oxygen had been lowered to 1.5 ppm, and then the reaction was allowed to start by introducing methyl chloride from a bomb at a pressure of 1.8 kg/cm2. The reaction was allowed to proceed for 22 hours, during which the reaction temperature was so controlled that it would not exceed 40° C. After the reaction, the remaining pressure was released. The mixture contained 0.03% of free amines and 4 ppm of dissolved oxygen. After 45.4 g of water had been added thereto, the acetone contained in the resulting solution was removed off at reduced pressure at a temperature of 20° to 30° C. There was obtained 330 g of aqueous solution of unsaturated quaternary ammonium salt which contained 0.8 ppm of dissolved oxygen. The concentration of the quaternary ammonium salt contained in the product, the concentration of acrylic acid contained therein and its hue (APHA) (according to JIS-K-4104) were 81.8%, 0.07% and 10, respectively.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The aliphatic prepolymer was reacted with 66-⅔% HEMA (or HPMA) to 33-⅓% of the prepolymer in the presence of a tin catalyst (UL22) and a stabilizer (MEHQ) for 4 hours at 150° F. to provide a aliphatic methyl methacrylate-urethane oligomer (HP 1516) with the following specifications:
[Compound]
Name
aliphatic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 40 g of the above propoxylated pentaerythritol, 30.2 g acrylic acid, 0.4 g of copper (I) oxide and 1.2 cm3 conc. H2SO4 in toluene (150 cm3) was heated with stirring in the presence of a Dean and Stark trap. The reaction was allowed to continue until 6.1 cm3 of water had been liberated. The mixture was then cooled and washed with 20% w/v aqueous sodium chloride (2×50 cm3 aliquots), then with 15% w/v aqueous potassium bicarbonate (2×100 cm3 aliquots) and finally a further wash with 20% w/v aqueous sodium chloride (2×50 cm3 aliquots). The resulting solution was then filtered and dried over anhydrous sodium sulphate. The solvent was then removed leaving the polyacrylate product as a colourless oil to which 0.2% w/w of 4-methoxyphenol, a polymerisation inhibitor, was then added.
[Compound]
Name
propoxylated pentaerythritol
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenol
Reactant of Route 2
4-Methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenol
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenol
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenol
Reactant of Route 6
4-Methoxyphenol

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